4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol is a phenolic derivative characterized by a chlorine substituent at the 4-position and a benzylamino-methyl group at the 2-position of the phenol ring. The benzylamino moiety is further substituted with two methoxy groups at the 2- and 5-positions of the benzyl ring. This compound’s structural complexity, combining electron-donating (methoxy) and electron-withdrawing (chloro) groups, confers unique physicochemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[[(2,5-dimethoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-8,18-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWILRCUOPIOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with 2,5-dimethoxybenzylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biochemical effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
4-Aminophenol Derivatives (Schiff Bases)
- S-1 (4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol): Features an imino (-CH=N-) linkage instead of the aminomethyl (-NH-CH2-) group. DNA interaction studies revealed hyperchromism in S-1, suggesting intercalation or groove binding, a trait likely shared by the target compound due to its planar aromatic regions .
- 4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE): Replaces the methoxy groups with a hydroxyl substituent, altering hydrophilicity and hydrogen-bonding capacity. The dihedral angle between aromatic rings (39.84°) in similar compounds influences molecular conformation and bioactivity .
Oxadiazole-Linked Derivatives
- 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol): Incorporates a 1,3,4-oxadiazole ring, enhancing rigidity and tubulin-binding affinity. Docking scores for 6h (−8.030 kcal/mol) highlight the importance of hydrophobic interactions, a feature likely mirrored in the target compound’s methoxy-rich structure .
Chlorophene (4-Chloro-2-(phenylmethyl)phenol)
- Lacks the amino-methyl bridge and methoxy groups, reducing steric hindrance and electronic complexity. Chlorophene’s rapid oxidation by manganese oxides (δ-MnO2) contrasts with the target compound’s stability; the latter’s methoxy groups may slow oxidative degradation by electron donation .
Antimicrobial and Antidiabetic Potential
- Schiff Bases (S-1 to S-5) : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Saccharomyces cerevisiae), with α-amylase inhibition up to 93.2%. The target compound’s methoxy groups could enhance membrane permeability, improving antimicrobial efficacy .
- 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol: The nitro group’s electron-withdrawing nature may reduce bioavailability compared to the target compound’s methoxy substituents, which balance hydrophobicity and solubility .
Anticancer Activity
- Oxadiazole Derivatives (6a-h): Demonstrated potent activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines. The target compound’s benzylamino group may mimic combretastatin A4’s binding to tubulin, though direct comparisons require empirical validation .
Physicochemical Properties
| Compound | Key Substituents | Reactivity/Oxidation | DNA Interaction |
|---|---|---|---|
| Target Compound | 2,5-Dimethoxybenzylamino, Cl | Likely stable (methoxy donation) | Predicted intercalation (untested) |
| Chlorophene (4-Chloro-2-benzylphenol) | Benzyl, Cl | Rapid MnO2 oxidation | Not reported |
| S-1 (Schiff Base) | Imino, Cl, 4-hydroxyphenyl | Moderate stability | Hyperchromism (DNA binding) |
| 6h (Oxadiazole) | Oxadiazole, 3,4,5-trimethoxyphenyl | High tubulin affinity | Not applicable |
Biological Activity
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol (CAS No. 1232801-83-0) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol is CHClN O, with a molecular weight of 307.77 g/mol. The compound features both a chloro group and a dimethoxybenzylamine moiety, which contribute to its unique reactivity and biological interactions.
4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activities and influence various cellular processes, making it a valuable tool in biochemical assays and therapeutic research.
Antiviral Properties
Recent studies indicate that related compounds exhibit significant antiviral activity. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have demonstrated potent inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100. These findings suggest that similar structural motifs in 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol could also confer antiviral properties .
Antibacterial and Antifungal Activity
Schiff bases, which share structural similarities with this compound, have been reported to possess antibacterial and antifungal properties. For example, various Schiff bases have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains . It is plausible that 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol may exhibit similar activities due to its phenolic structure.
Case Studies
- Antiviral Activity : A study on related compounds highlighted their ability to inhibit the HAdV life cycle at various stages, suggesting that similar mechanisms might be applicable to 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol .
- Cytotoxicity Assessment : Preliminary assessments indicate that while some derivatives show low cytotoxic effects (e.g., CC values above 150 μM), further investigations are required to establish the safety profile of this compound in vivo .
- Enzyme Interaction Studies : The compound has been utilized in biochemical assays to study its interaction with specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Comparative Analysis
The biological activity of 4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol can be compared with other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
